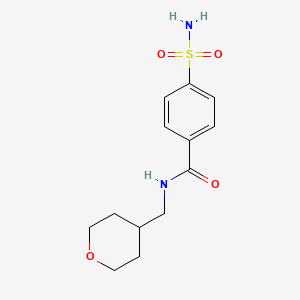

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide

Description

N-(Oxan-4-ylmethyl)-4-sulfamoylbenzamide is a benzenesulfonamide derivative characterized by a 4-sulfamoylbenzamide core substituted with an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group. The oxan-4-ylmethyl group confers unique steric and electronic effects, distinguishing it from other derivatives with alkyl, aromatic, or bulky substituents.

Properties

Molecular Formula |

C13H18N2O4S |

|---|---|

Molecular Weight |

298.36 g/mol |

IUPAC Name |

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide |

InChI |

InChI=1S/C13H18N2O4S/c14-20(17,18)12-3-1-11(2-4-12)13(16)15-9-10-5-7-19-8-6-10/h1-4,10H,5-9H2,(H,15,16)(H2,14,17,18) |

InChI Key |

KWPALOMUFLFUDL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide typically involves the reaction of 4-aminobenzenesulfonamide with tetrahydro-2H-pyran-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The tetrahydro-2H-pyran-4-yl moiety may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., adamantane) require optimized synthesis methods. Microwave irradiation improves yields (e.g., 82% vs. 40% for adamantane derivative) .

- Fluorinated groups (e.g., pentafluoropropyl) may enhance lipophilicity and resistance to enzymatic degradation .

- Heterocyclic substituents (e.g., indole, piperidine) could improve target binding through π-π interactions or hydrogen bonding .

Antitumor Activity

Indole-based analogs like A15 (N-(1H-indol-5-yl)-4-sulfamoylbenzamide) exhibit synergistic effects with doxorubicin (DOX), suppressing breast cancer cell growth . The oxan-4-ylmethyl group in the target compound may similarly modulate tumor cell uptake or binding to hypoxia-related targets.

Enzyme Inhibition

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-sulfamoylbenzamide binds to carbonic anhydrase (CA) isoforms (hCA II, IX, XII), with crystal structures revealing interactions at the active site .

Antiviral Activity

N-(Adamantan-1-yl)-4-sulfamoylbenzamide demonstrates anti-dengue virus (DENV2) activity, attributed to adamantane’s rigid hydrophobic structure disrupting viral entry . The oxan-4-ylmethyl group’s cyclic ether moiety may offer a balance of hydrophobicity and polarity for broad-spectrum antiviral applications.

Physicochemical and Pharmacokinetic Profiles

- Solubility : Piperidine- and morpholine-containing derivatives (e.g., 4-(morpholin-4-carbonyl)benzenesulfonamide (3d) ) exhibit moderate aqueous solubility due to their polar groups .

- Metabolic Stability: Fluorinated derivatives (e.g., N-(nonafluoropentyl)-4-sulfamoylbenzamide) are likely resistant to cytochrome P450-mediated oxidation .

- Targeted Delivery : Radioiodinated analogs like [¹³¹I]-Tyr-06 combine 2-nitroimidazole and benzenesulfonamide groups for hypoxic tumor targeting, achieving enhanced selectivity .

Structural and Functional Advantages of N-(Oxan-4-ylmethyl)-4-sulfamoylbenzamide

While direct data is absent, inferences can be drawn from analogs:

Steric Effects : The oxan-4-ylmethyl group’s tetrahedral geometry may reduce steric hindrance compared to adamantane, improving binding to flat enzyme active sites.

Hydrogen Bonding : The ether oxygen in the oxane ring could form hydrogen bonds with residues in CA or kinase targets, similar to morpholine derivatives .

Synthetic Accessibility : Coupling oxan-4-ylmethanamine with 4-sulfamoylbenzoyl chloride (via methods in ) is feasible, though yields may vary with reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.